
SDZ 220-581
概要
科学的研究の応用
Pharmacological Profile
SDZ 220-581 exhibits a high affinity for NMDA receptors, with a pKi value of 7.7, indicating its potency as an antagonist. It is effective in various animal models for studying neurological conditions, particularly those involving dopaminergic and glutamatergic systems.
2.1. Parkinson's Disease Models
Research has demonstrated that this compound can reverse haloperidol-induced catalepsy in rat models, suggesting its potential utility in addressing motor disturbances associated with Parkinson's disease. In one study, doses ranging from 0.32 to 3.2 mg/kg were administered to assess their efficacy in reducing abnormal postures induced by haloperidol .
Case Study: Haloperidol-Induced Catalepsy
In a controlled experiment involving rats treated with haloperidol (1 mg/kg), administration of this compound significantly reduced the duration of cataleptic behavior, indicating its potential as a therapeutic agent for managing Parkinsonian symptoms .
2.2. Epileptic Seizure Protection
This compound has also shown efficacy in protecting against maximal electroshock seizures (MES). Studies indicate that oral doses of 10 mg/kg provide full protection in both rats and mice . This property positions it as a candidate for further exploration in epilepsy treatment.
Table 2: Efficacy Against Seizures
Model | Dose (mg/kg) | Protection Level |
---|---|---|
Rats | 10 | Full protection |
Mice | 10 | Full protection |
Behavioral Studies
In behavioral pharmacology, this compound has been used to investigate its effects on locomotion and prepulse inhibition (PPI) in various rodent models. It has been observed to increase locomotor activity under specific conditions while also impairing PPI, which is crucial for understanding sensorimotor gating mechanisms involved in schizophrenia and other psychiatric disorders .
Case Study: Locomotion and PPI
In experiments where rats were administered this compound alongside clozapine or haloperidol, significant alterations in locomotion and PPI were noted, suggesting that NMDA receptor antagonism can influence dopaminergic activities .
Future Research Directions
The ongoing research into this compound focuses on its potential applications in treating psychiatric disorders such as schizophrenia and mood disorders through modulation of glutamatergic signaling pathways. The compound's ability to affect neurotransmitter systems makes it a valuable tool for exploring new therapeutic strategies.
Table 3: Potential Future Applications
Disorder | Mechanism of Action | Current Research Stage |
---|---|---|
Schizophrenia | NMDA receptor antagonism | Preclinical |
Mood Disorders | Glutamatergic modulation | Experimental |
Epilepsy | Anticonvulsant effects | Preclinical |
作用機序
SDZ 220-581は、NMDA受容体のグルタミン酸認識部位を選択的に阻害することによって効果を発揮します。この阻害は、シナプス可塑性と記憶形成に不可欠なカルシウムイオンの流入を防ぎます。 この化合物は血脳関門を通過する能力により、中枢神経系の応用における有効性を高めます .
生化学分析
Biochemical Properties
Sdz 220-581 plays a significant role in biochemical reactions by selectively blocking the glutamate recognition site of the NMDA receptor. This interaction inhibits the receptor’s activity, which is crucial in modulating synaptic plasticity and memory function. The compound’s ability to penetrate the blood-brain barrier enhances its efficacy in central nervous system applications .
Cellular Effects
This compound influences various types of cells and cellular processes. By inhibiting NMDA receptors, it affects cell signaling pathways, particularly those involved in excitatory neurotransmission. This inhibition can lead to alterations in gene expression and cellular metabolism, potentially reducing excitotoxicity and neuronal damage in conditions such as epilepsy and neurodegenerative diseases .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the NMDA receptor’s glutamate recognition site. This binding prevents the receptor from being activated by glutamate, thereby inhibiting downstream signaling pathways. The compound’s action results in the modulation of synaptic transmission and plasticity, which are essential for learning and memory processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound can maintain its inhibitory effects on NMDA receptors, although the degree of inhibition may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits NMDA receptor activity without causing significant adverse effects. At higher doses, this compound may induce toxic effects, including disruptions in motor function and potential neurotoxicity. These findings highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites for excretion. These metabolic processes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the central nervous system. The distribution pattern of this compound is crucial for its therapeutic effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its inhibitory effects on NMDA receptors. Understanding the subcellular distribution of this compound is essential for optimizing its therapeutic potential .
準備方法
SDZ 220-581の合成は、ビフェニルコアの調製から始まるいくつかの段階を伴います。合成経路には一般的に以下が含まれます。
ビフェニルコアの形成: これは、ボロン酸とアリールハライドの鈴木カップリング反応によって達成されます。
ホスホノメチル基の導入: この段階では、塩基性条件下でホスホノメチル化剤を使用します。
アミノ酸官能基化:
化学反応の分析
SDZ 220-581は、いくつかの種類の化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムなどの試薬を使用して行うことができます。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生成する可能性があり、還元はアルコールを生成する可能性があります。
科学研究への応用
This compoundは、科学研究において幅広い用途があります。
神経科学研究: NMDA受容体の競合的アンタゴニストとして、てんかんや統合失調症などの神経疾患におけるNMDA受容体の役割を研究するために使用されます
薬理学的研究: この化合物は、NMDA受容体アンタゴニストの薬物動態と薬力学を調査するために使用されます。
類似化合物との比較
SDZ 220-581は、その高い効力と経口バイオアベイラビリティにより、NMDA受容体アンタゴニストの中でユニークです。類似の化合物には以下が含まれます。
CGS 19755: 同様の用途を持つ別のNMDA受容体アンタゴニストですが、薬物動態特性が異なります。
L-701,324: 神経科学研究で使用される選択的NMDA受容体アンタゴニスト。
4-Cl-KYN: 化学的性質と用途が異なるNMDA受容体アンタゴニスト
This compoundは、その強力な活性と動物モデルにおいて最大電気ショック発作から保護する能力が際立っています .
生物活性
SDZ 220-581, chemically known as (S)-alpha-amino-2'-chloro-5-(phosphonomethyl)[1,1'-biphenyl]-3-propanoic acid, is a competitive antagonist of the N-Methyl-D-Aspartate (NMDA) receptor. It has gained attention in pharmacological research due to its potential therapeutic effects in various neuropsychiatric conditions, particularly those involving dysregulation of glutamatergic neurotransmission.
This compound functions primarily by blocking the NMDA receptor, which is a subtype of glutamate receptors involved in synaptic plasticity and memory function. By inhibiting this receptor, this compound can modulate excitatory neurotransmission and has been shown to counteract effects induced by other pharmacological agents, such as haloperidol, a common antipsychotic.
Pharmacological Profile
The pharmacological characterization of this compound reveals its potency and efficacy:
- Potency : The compound has a pKi value of 7.7, indicating strong binding affinity to the NMDA receptor .
- Dosage : Effective doses range from 0.32 to 3.2 mg/kg when administered intraperitoneally in animal models .
Study on Haloperidol-Induced Catalepsy
A significant study investigated the effects of this compound on haloperidol-induced catalepsy in rats. The results indicated that:
- Reduction in Catalepsy : this compound significantly reduced the time spent in abnormal postures associated with catalepsy induced by haloperidol. This effect was dose-dependent .
- Comparison with Other NMDA Antagonists : In comparative studies, this compound was found to be less potent than MK-801 but more effective than other NMDA antagonists like SDZ EAA 494 and SDZ EAB 515 .
Neurochemical Effects
Research involving neurochemical analyses showed that treatment with this compound normalized levels of neurotransmitters such as GABA and dopamine in specific brain regions associated with schizophrenia models. In one study:
- Dopamine Levels : Following administration of this compound, dopamine levels were observed to increase in the medial prefrontal cortex, suggesting a potential role in modulating dopaminergic activity .
Summary of Research Findings
特性
IUPAC Name |
(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClNO5P/c17-14-4-2-1-3-13(14)12-6-10(8-15(18)16(19)20)5-11(7-12)9-24(21,22)23/h1-7,15H,8-9,18H2,(H,19,20)(H2,21,22,23)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRJFXSFCYEZMQ-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)C[C@@H](C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClNO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301146157 | |
Record name | (αS)-α-Amino-2′-chloro-5-(phosphonomethyl)[1,1′-biphenyl]-3-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301146157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174575-17-8 | |
Record name | (αS)-α-Amino-2′-chloro-5-(phosphonomethyl)[1,1′-biphenyl]-3-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174575-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alpha-amino-2'-chloro-5-(phosphonomethyl)(1,1'-biphenyl)-3-propanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174575178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (αS)-α-Amino-2′-chloro-5-(phosphonomethyl)[1,1′-biphenyl]-3-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301146157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 174575-17-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。